molecular formula C14H9N3O4 B3717471 5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE CAS No. 380473-46-1

5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B3717471
CAS No.: 380473-46-1
M. Wt: 283.24 g/mol
InChI Key: JCKPGXNEQJLIPT-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety linked to a diazinane trione framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 2-hydroxy-3-formylquinoline with a suitable diazinane trione precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process. Industrial production methods also involve stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Mechanism of Action

The mechanism of action of 5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. It can also intercalate into DNA, disrupting the replication and transcription processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and diazinane trione moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

6-hydroxy-5-[(E)-(2-oxoquinolin-3-ylidene)methyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-11-8(5-7-3-1-2-4-10(7)15-11)6-9-12(19)16-14(21)17-13(9)20/h1-6H,(H3,16,17,19,20,21)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKPGXNEQJLIPT-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C(NC(=O)NC3=O)O)C(=O)N=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C/C(=C\C3=C(NC(=O)NC3=O)O)/C(=O)N=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.